
4,4,5,5-Tetramethyl-2-(3-(methylthio)prop-1-en-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The boronic ester group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions often use this compound as a reagent.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters depending on the reagents used.
Scientific Research Applications
4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of therapeutic agents and diagnostic tools.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various metal catalysts. This property makes it an effective reagent in catalytic cycles, particularly in cross-coupling reactions. The boronic ester group interacts with the metal catalyst, facilitating the transfer of functional groups and the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(1-methylethenyl)-1,3,2-dioxaborolane
- 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of sulfur-containing compounds and in applications where specific functional group transformations are required .
Properties
Molecular Formula |
C10H19BO2S |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylsulfanylprop-1-en-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO2S/c1-8(7-14-6)11-12-9(2,3)10(4,5)13-11/h1,7H2,2-6H3 |
InChI Key |
UVOPELFJYYNEFP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




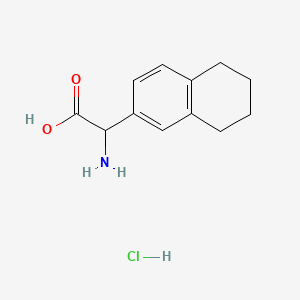
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)
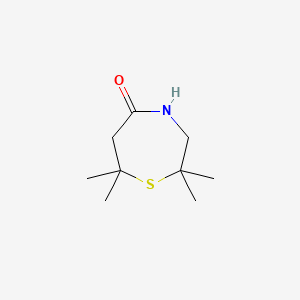
![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)
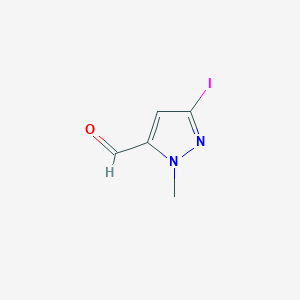
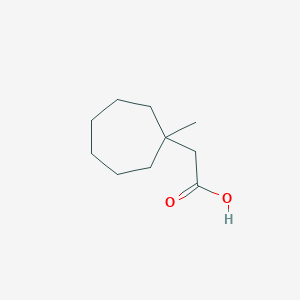
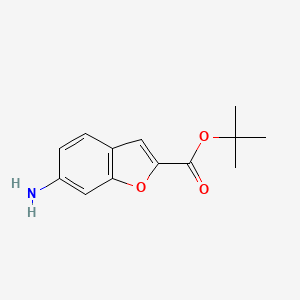

amine](/img/structure/B13497924.png)
